Structural Divergence from High-Affinity 5-HT₂A Agonists: Reduced Serotonergic Liability
The compound's single 4-methoxyphenethylamine moiety structurally diverges from the 2,5-dimethoxyphenethylamine core essential for subnanomolar 5-HT₂A receptor activation in the NBOMe series. Class-level SAR data demonstrate that the 2,5-dimethoxy substitution pattern is required for high 5-HT₂A affinity [1]. Compounds lacking this pattern exhibit markedly reduced 5-HT₂A receptor engagement. The most directly comparable single-methoxy compounds identified in forensic studies (N-(bromodimethoxybenzyl)-methoxyphenethylamines) possess a bromodimethoxy substitution on the benzyl portion [2], whereas the target compound places bromine on the benzyl ring and a single methoxy on the phenethylamine portion—a reversed substitution architecture. The bromodimethoxybenzyl series exhibits an El mass spectral base peak at m/z 259, enabling definitive analytical differentiation from the target compound [2].
| Evidence Dimension | 5-HT₂A receptor agonist potency (class SAR basis) |
|---|---|
| Target Compound Data | Predicted low 5-HT₂A affinity based on absence of 2,5-dimethoxy substitution motif |
| Comparator Or Baseline | 25I-NBOMe / 25B-NBOMe (2,5-dimethoxy-substituted): subnanomolar Kᵢ at 5-HT₂A |
| Quantified Difference | Order-of-magnitude reduction in 5-HT₂A affinity predicted |
| Conditions | Class-level SAR derived from NBOMe structure-activity relationship studies |
Why This Matters
For researchers seeking sigma-targeted probes without confounding 5-HT₂A-mediated serotonergic activity, this compound offers a structurally de-risked alternative to NBOMe-class molecules.
- [1] Halberstadt AL. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Curr Top Behav Neurosci. 2017;32:283-311. doi:10.1007/7854_2016_64. View Source
- [2] Almalki AJ, et al. GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. Forensic Chemistry. 2020;21:100282. doi:10.1016/j.forc.2020.100282. View Source
